![molecular formula C22H21N5O2 B275889 1-phenyl-2-({3-[(1-phenyl-1H-tetrazol-5-yl)oxy]benzyl}amino)ethanol](/img/structure/B275889.png)
1-phenyl-2-({3-[(1-phenyl-1H-tetrazol-5-yl)oxy]benzyl}amino)ethanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-phenyl-2-({3-[(1-phenyl-1H-tetrazol-5-yl)oxy]benzyl}amino)ethanol is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, biochemistry, and pharmacology. This compound is also known as BRL-44408 and has been synthesized using different methods.
Wirkmechanismus
The mechanism of action of 1-phenyl-2-({3-[(1-phenyl-1H-tetrazol-5-yl)oxy]benzyl}amino)ethanol is not fully understood. However, studies have suggested that this compound may exert its pharmacological effects by inhibiting the activity of certain enzymes and receptors in the body.
Biochemical and Physiological Effects:
Studies have shown that 1-phenyl-2-({3-[(1-phenyl-1H-tetrazol-5-yl)oxy]benzyl}amino)ethanol exhibits significant biochemical and physiological effects. This compound has been reported to reduce blood pressure, inhibit platelet aggregation, and reduce inflammation. It has also been shown to possess analgesic and anticonvulsant properties.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 1-phenyl-2-({3-[(1-phenyl-1H-tetrazol-5-yl)oxy]benzyl}amino)ethanol in lab experiments include its potential applications in medicinal chemistry and pharmacology. However, the limitations of using this compound include its complex synthesis method and the need for further studies to fully understand its mechanism of action.
Zukünftige Richtungen
There are several future directions for the study of 1-phenyl-2-({3-[(1-phenyl-1H-tetrazol-5-yl)oxy]benzyl}amino)ethanol. Some of these directions include:
1. Further studies to fully understand the mechanism of action of this compound.
2. Investigation of the potential applications of this compound in the treatment of various diseases, including hypertension, inflammation, and pain.
3. Development of new synthesis methods to simplify the production of this compound.
4. Investigation of the potential side effects of this compound and its safety profile.
Conclusion:
In conclusion, 1-phenyl-2-({3-[(1-phenyl-1H-tetrazol-5-yl)oxy]benzyl}amino)ethanol is a chemical compound that has potential applications in medicinal chemistry and pharmacology. While its mechanism of action is not fully understood, studies have shown that this compound exhibits significant biochemical and physiological effects. Further studies are needed to fully understand the potential applications of this compound and its safety profile.
Synthesemethoden
The synthesis of 1-phenyl-2-({3-[(1-phenyl-1H-tetrazol-5-yl)oxy]benzyl}amino)ethanol has been reported in various studies. One of the common methods involves the reaction of 1-phenyl-1H-tetrazole-5-carbaldehyde with 3-aminobenzyl alcohol in the presence of a catalyst. Another method involves the reaction of 1-phenyl-1H-tetrazole-5-carbaldehyde with 3-aminobenzyl alcohol in the presence of a reducing agent such as sodium borohydride.
Wissenschaftliche Forschungsanwendungen
1-phenyl-2-({3-[(1-phenyl-1H-tetrazol-5-yl)oxy]benzyl}amino)ethanol has been extensively studied for its potential applications in medicinal chemistry. Studies have shown that this compound exhibits significant antihypertensive, anti-inflammatory, and anti-platelet activity. It has also been reported to possess analgesic and anticonvulsant properties.
Eigenschaften
Molekularformel |
C22H21N5O2 |
---|---|
Molekulargewicht |
387.4 g/mol |
IUPAC-Name |
1-phenyl-2-[[3-(1-phenyltetrazol-5-yl)oxyphenyl]methylamino]ethanol |
InChI |
InChI=1S/C22H21N5O2/c28-21(18-9-3-1-4-10-18)16-23-15-17-8-7-13-20(14-17)29-22-24-25-26-27(22)19-11-5-2-6-12-19/h1-14,21,23,28H,15-16H2 |
InChI-Schlüssel |
YAZOFTNTURRQNE-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C(CNCC2=CC(=CC=C2)OC3=NN=NN3C4=CC=CC=C4)O |
Kanonische SMILES |
C1=CC=C(C=C1)C(CNCC2=CC(=CC=C2)OC3=NN=NN3C4=CC=CC=C4)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.